molecular formula C15H14BrNO B8283964 2-(3-bromophenyl)-N-methyl-N-phenylacetamide

2-(3-bromophenyl)-N-methyl-N-phenylacetamide

Cat. No.: B8283964
M. Wt: 304.18 g/mol
InChI Key: MFDJUAPJTGLALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromophenyl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C15H14BrNO and its molecular weight is 304.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

2-(3-bromophenyl)-N-methyl-N-phenylacetamide

InChI

InChI=1S/C15H14BrNO/c1-17(14-8-3-2-4-9-14)15(18)11-12-6-5-7-13(16)10-12/h2-10H,11H2,1H3

InChI Key

MFDJUAPJTGLALA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CC2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

6 g (28 mmol) of (3-bromophenyl)acetic acid in 50 ml of dichloromethane are introduced into a three-necked flask under a stream of nitrogen. At 0° C., 2.7 ml (28 mmol) of oxalyl chloride are added dropwise and the mixture is then stirred at room temperature for 18 hours. The reaction medium is evaporated to dryness and the residue is placed in 10 ml of tetrahydrofuran and added dropwise to a mixture of 3.2 g (28 mmol) of N-methylaniline, 50 ml of tetrahydrofuran and 4.6 ml (33 mmol) of triethylamine. The reaction medium is stirred at room temperature overnight, immersed in water and extracted with ethyl acetate. After separation of the phases once settling has taken place, the organic phase is dried over magnesium sulfate, filtered and evaporated. 5.7 g (67%) of the desired product, with a melting point of 60° C., are obtained.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
67%

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